molecular formula C15H16BrF2N3O B4357821 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)-2-methylpropanamide

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)-2-methylpropanamide

Cat. No.: B4357821
M. Wt: 372.21 g/mol
InChI Key: RNBCAKQOWVEZJT-UHFFFAOYSA-N
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Description

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)-2-methylpropanamide is a complex organic compound characterized by its bromo-substituted pyrazole ring and difluorophenyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring, followed by bromination and subsequent reactions to introduce the difluorophenyl and methylpropanamide groups.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a bromine oxide.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Bromine oxide derivatives from oxidation.

  • Pyrazoline derivatives from reduction.

  • Substituted amides from nucleophilic substitution.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzamide

  • N-(2,4-difluorophenyl)propanamide

  • 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Uniqueness: This compound is unique due to its specific combination of substituents on the pyrazole ring and the amide group, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(2,4-difluorophenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrF2N3O/c1-8(7-21-10(3)14(16)9(2)20-21)15(22)19-13-5-4-11(17)6-12(13)18/h4-6,8H,7H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBCAKQOWVEZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)NC2=C(C=C(C=C2)F)F)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)-2-methylpropanamide
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3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)-2-methylpropanamide
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3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)-2-methylpropanamide
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3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)-2-methylpropanamide
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3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)-2-methylpropanamide
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3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)-2-methylpropanamide

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